[(1-methyl-1H-indol-4-yl)oxy]acetic acid
Overview
Description
“[(1-methyl-1H-indol-4-yl)oxy]acetic acid” is an indolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an indol-1-yl group .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years. Various methods have been reported, including the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C11H11NO3/c1-12-6-5-8-9 (12)3-2-4-10 (8)15-7-11 (13)14/h2-6H,7H2,1H3, (H,13,14)
. This indicates that the compound has a molecular weight of 205.21 .
Chemical Reactions Analysis
Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Scientific Research Applications
Chemical Synthesis and Biological Activity :
- The compound and its derivatives, like [(1-methyl-1H-indazol-4-yl)oxy]acetic acid, were synthesized and found to exhibit anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, along with moderate platelet antiaggregating effects in vitro (Mosti et al., 1992).
- Novel compounds containing the indole structure, like [(1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, were synthesized and tested for antimicrobial activity against various bacteria, and screened for anti-inflammatory activity (Gadegoni & Manda, 2013).
Biochemical Studies :
- Studies on the oxidative decarboxylation of indole-3-acetic acid by plant peroxidases suggest a major degradation reaction controlling the in vivo level of indole-3-acetic acid, indicating a specific interaction between plant peroxidases and indole-3-acetic acid, which could have implications in plant growth regulation (Gazaryan et al., 1996).
Material Synthesis and Characterization :
- The compound was used as a precursor in the synthesis of novel materials like o-Tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide, characterized by various spectroscopic techniques and X-ray diffraction studies, highlighting the compound's utility in material science and crystallography (Mamatha et al., 2017).
Future Directions
Indole derivatives have shown promise in various fields, including as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that “[(1-methyl-1H-indol-4-yl)oxy]acetic acid” and similar compounds may have potential for future research and development.
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities are diverse and depend on the specific pathways involved.
Result of Action
Indole derivatives are known to have diverse biological activities, indicating that they likely have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
[(1-methyl-1H-indol-4-yl)oxy]acetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context and concentration of this compound .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, for instance, this compound has been reported to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . This apoptotic effect is mediated through the modulation of gene expression and the activation of caspases, which are enzymes that play a key role in the execution of apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its biological activity . Studies have shown that the compound remains stable for extended periods under controlled conditions, but its degradation can be accelerated by factors such as light, temperature, and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by cytochrome P450 enzymes, which can lead to the formation of metabolites with different biological activities . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within target cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles.
Properties
IUPAC Name |
2-(1-methylindol-4-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-5-8-9(12)3-2-4-10(8)15-7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHFSSFGKUEGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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